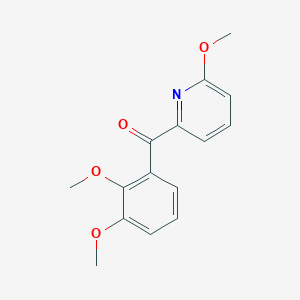

2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine

描述

属性

IUPAC Name |

(2,3-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-18-12-8-4-6-10(15(12)20-3)14(17)11-7-5-9-13(16-11)19-2/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUCRVKVQXBLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N1O4. Its structure features a pyridine ring substituted with a dimethoxybenzoyl group and a methoxy group, which may influence its biological properties.

Research indicates that compounds similar to this compound can exhibit various biological activities through several mechanisms:

- Enzyme Inhibition : Many pyridine derivatives act as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways.

- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.

- Anti-inflammatory Properties : Some studies suggest that related compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. This activity is likely attributed to its ability to disrupt bacterial cell wall synthesis or inhibit vital metabolic processes.

Antitumor Activity

Research has indicated that this compound may possess antitumor properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

Tyrosinase Inhibition

Similar compounds have shown promise as tyrosinase inhibitors, which are crucial in treating hyperpigmentation disorders. The ability to inhibit tyrosinase suggests potential applications in cosmetic formulations aimed at skin lightening.

Case Studies

- Antitumor Efficacy : A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 8 µM.

- Antimicrobial Activity : In a separate study assessing antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated MIC values of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity.

Data Table: Biological Activity Overview

相似化合物的比较

2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine

- Molecular Formula: C₁₅H₁₅NO₄ (identical to the target compound).

- Key Difference : The benzoyl group has methoxy substituents at the 2- and 5-positions instead of 2- and 3-positions.

2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine

- Key Difference : Methoxy groups at the 2- and 6-positions of the benzoyl ring.

Substituent Variations on the Pyridine Ring

2-(2,3-Dimethoxybenzoyl)-6-methylpyridine

2,3-Dibromo-6-methoxypyridine

- Molecular Formula: C₆H₅Br₂NO.

- Key Difference : Bromine atoms at the 2- and 3-positions of the pyridine ring.

- Reactivity : Bromine substituents enhance electrophilicity, making the compound suitable for cross-coupling reactions. However, it requires storage under inert gas due to sensitivity .

Complex Derivatives with Extended Moieties

Phosphine-Containing Derivatives

Example: 2-((2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine

- Molecular Formula: C₂₅H₂₈NO₄P.

- Molecular Weight : 437.5 g/mol.

- Key Feature: Incorporates a chiral dihydrobenzooxaphosphol group, enabling applications in asymmetric catalysis and medicinal chemistry.

Dihydrobenzodioxin Derivatives

Example: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine

- Molecular Formula : C₂₃H₂₅N₃O₃.

- However, this compound is flagged for research use only, indicating unverified therapeutic applicability .

Data Table: Comparative Overview

准备方法

Preparation of 6-Methoxypyridine Derivatives

A key intermediate in the synthesis is 2,3-diamino-6-methoxypyridine, which can be prepared via a sequence involving nitration, methoxylation, and reduction steps:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1. Nitration | 2,6-Dichloropyridine → 2-amino-6-chloro-3-nitropyridine | Nitrating agents, controlled temperature | Introduces nitro group at 3-position |

| 2. Methoxylation | 2-amino-6-chloro-3-nitropyridine → 2-amino-3-nitro-6-methoxypyridine | Sodium methoxide in methanol, 10–60 °C | Substitutes chlorine with methoxy group |

| 3. Reduction | 2-amino-3-nitro-6-methoxypyridine → 2,3-diamino-6-methoxypyridine dihydrochloride | Metal reducing agents (SnCl2·2H2O), concentrated HCl, 25–80 °C | Converts nitro to amino group |

The dihydrochloride salt is then neutralized in polar solvents (water/alcohol) at pH 7–8 and 10–30 °C to yield the free diamino compound, which can be isolated by filtration.

Introduction of the 2,3-Dimethoxybenzoyl Group

The acylation of the 6-methoxypyridine derivative with 2,3-dimethoxybenzoyl chloride or related activated derivatives is a common method to form the target compound. While specific detailed protocols for this step are less documented in the provided sources, the general approach involves:

- Use of base (e.g., triethylamine) to neutralize HCl formed during acylation.

- Solvent systems such as dichloromethane or tetrahydrofuran.

- Controlled temperature to optimize yield and minimize side reactions.

Summary Table of Key Preparation Steps for 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine

Research Findings and Analysis

- The methoxylation step is efficiently achieved by nucleophilic substitution of chlorine with sodium methoxide, favoring mild temperatures (25–30 °C) for optimal yield and purity.

- Metal reduction using stannous chloride dihydrate in concentrated hydrochloric acid at 35–40 °C offers a cost-effective and selective route to convert nitro to amino groups, crucial for further functionalization.

- The neutralization and isolation of the diamino intermediate in aqueous media at controlled pH ensures high purity and avoids decomposition.

- Pd-catalyzed coupling reactions under alkaline conditions provide a modern, environmentally friendlier alternative to traditional methods involving hazardous reagents, with better selectivity and scalability.

- The use of strong bases such as LDA or n-BuLi in lithiation steps followed by boron trapping allows for precise functional group placement on the pyridine ring, facilitating subsequent coupling reactions.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,3-dimethoxybenzoyl)-6-methoxypyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via coupling reactions between substituted pyridine and benzoyl precursors. For example, Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation may be employed. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (80–120°C), and solvent polarity (e.g., dichloromethane or DMF) to enhance yield . Catalytic systems like Pd(PPh₃)₄ or Lewis acids (AlCl₃) are critical for regioselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns on the pyridine and benzoyl moieties. Key markers include methoxy proton signals at δ 3.8–4.1 ppm and aromatic protons in the range δ 6.5–8.0 ppm . FT-IR can validate carbonyl (C=O) stretches near 1680 cm⁻¹ and methoxy C-O bonds at 1250 cm⁻¹. High-resolution mass spectrometry (HRMS) is essential for verifying molecular ion peaks (e.g., [M+H]⁺) .

Q. How should researchers handle stability and storage concerns for this compound under laboratory conditions?

- Methodological Answer : Store the compound under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the methoxy and carbonyl groups . Stability tests via HPLC-UV (monitoring degradation peaks at 254 nm) are recommended every 6 months. Avoid prolonged exposure to light or moisture, as these can induce dimerization or decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the electronic properties and reactivity of this compound for drug discovery applications?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the benzoyl carbonyl group may act as an electron-deficient center, while the pyridine ring contributes π-electron density. Solvent effects (PCM model) and Gibbs free energy calculations refine reactivity predictions .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?

- Methodological Answer : Discrepancies in NMR shifts often arise from solvent polarity or pH variations. For standardization, dissolve the compound in deuterated DMSO or CDCl₃ and record spectra at 298 K. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. If inconsistencies persist, collaborate with independent labs to replicate results .

Q. How can molecular docking studies elucidate interactions between this compound and biological targets (e.g., kinases or topoisomerases)?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., human topoisomerase IIα PDB: 1ZXM). Focus on hydrogen bonding (methoxy groups with Asp/Glu residues) and π-π stacking (benzoyl ring with aromatic amino acids). Validate docking poses with MD simulations (AMBER) to assess binding stability .

Q. What experimental designs address discrepancies between in vitro and in vivo activity data?

- Methodological Answer : In vitro-in vivo correlation (IVIVC) studies require pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes). If in vitro potency (IC₅₀) does not translate to in vivo efficacy, evaluate bioavailability via LC-MS/MS and adjust formulations (e.g., PEGylation or liposomal encapsulation) .

Safety and Handling

Q. What PPE and engineering controls are critical when handling this compound to mitigate health risks?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (hazard category 2A ). Conduct reactions in a fume hood with HEPA filters to avoid inhalation of fine particulates. Emergency showers and eyewash stations must be accessible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。